2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide
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Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide, also known as DNBA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of isothiazolones and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Anticancer and Antioxidant Activities
A study by Al-Fayez et al. (2022) synthesized a series of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile. These compounds were evaluated for their anti-inflammatory, antioxidant, and anticancer activities. Some showed excellent anti-inflammatory and antioxidant activities, with one ester exhibiting the highest cytotoxic activity against hepatic cancer cells (Al-Fayez et al., 2022).
Antifungal and Antibacterial Applications
Xu et al. (2006) synthesized novel antifoulant benzisothiazolone derivatives, including 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide. Their structures were characterized and tested for antifungal and antibacterial activities (Xu et al., 2006).
Inhibition of Mycobacterium tuberculosis
A derivative of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide was designed and evaluated for its inhibitory activity against drug-sensitive and -resistant Mycobacterium tuberculosis strains. This derivative showed promising results in inhibiting these strains (Pedgaonkar et al., 2014).
Antimicrobial and Antifungal Properties
Another study by Feng-ling (2008) synthesized compounds with benzisothiazolone and tested their antibacterial activity on various bacteria. These compounds showed significant antibacterial activity, with inhibition efficiency over 90% at certain concentrations (Xue Feng-ling, 2008).
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S/c19-14(16-10-4-3-5-11(8-10)18(21)22)9-17-15(20)12-6-1-2-7-13(12)25(17,23)24/h1-8H,9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLINAUAPBLYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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